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Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

Cat. No.: B1644463

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis and structural
validation of 2-Amino-1-(2-nitrophenyl)ethanol. While a complete set of experimentally-
derived spectroscopic data for this specific molecule is not readily available in published
literature, this document outlines the expected analytical outcomes and compares them with
data from structurally related compounds. This guide serves as a methodological template for
researchers engaged in the synthesis and characterization of similar molecules.

Structural Elucidation Overview

The validation of the molecular structure of 2-Amino-1-(2-nitrophenyl)ethanol, a chiral amino
alcohol, relies on a suite of spectroscopic techniques. Each method provides unique insights
into the molecule's functional groups, connectivity, and stereochemistry. The primary methods
discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (*H and *3C), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data Analysis

Due to the absence of a complete, published dataset for 2-Amino-1-(2-nitrophenyl)ethanol,
this section presents predicted data for the target molecule alongside experimental data from a
closely related analogue, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. This comparison illustrates how
subtle structural differences manifest in the respective spectra.
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Table 1: Comparison of Predicted *H NMR Data for 2-Amino-1-(2-nitrophenyl)ethanol and

Experimental Data for a Related Compound.

Proton
Assignment (2- Predicted

Experimental
Chemical Shift

Experimental
Multiplicity for

] ) ] Predicted (8, ppm) for 2- ]
Amino-1-(2- Chemical Shift o ] 2-Nitro-1-(2-
_ Multiplicity Nitro-1-(2- _
nitrophenyl)etha  (d, ppm) ) nitrophenyl)etha
nitrophenyl)etha
nol) n-1-ol
n-1-ol
Doublet of ]
-CH(OH)- ~48-5.0 5.62 Multiplet
doublets
-CHz2-NH: ~29-32 Multiplet 4.61 Doublet
Aromatic-H ~74-8.2 Multiplets 7.61-8.21 Multiplets
-OH Variable Broad singlet 3.62 Singlet
-NH:2 Variable Broad singlet - -

Table 2: Comparison of Predicted 3C NMR Data for 2-Amino-1-(2-nitrophenyl)ethanol and

Experimental Data for a Related Compound.

Carbon Assignment (2-
Amino-1-(2-
nitrophenyl)ethanol)

Predicted Chemical Shift (9,
ppm)

Experimental Chemical Shift
(8, ppm) for 2-Nitro-1-(2-
nitrophenyl)ethan-1-ol

-CH(OH)- ~70-75 69.98
-CH2-NH2 ~45-50 80.67
Aromatic C-NO2 ~ 147 - 150 147.95
Aromatic C-CH ~124-135 124.13, 127.01
Aromatic C (quaternary) ~ 140 - 145 145.31

Table 3: Comparison of Key IR Absorption Bands.
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Predicted Wavenumber Experimental Wavenumber
Functional Group (cm~—1) for 2-Amino-1-(2- (cm™1) for 2-Nitro-1-(2-
nitrophenyl)ethanol nitrophenyl)ethan-1-ol
O-H Stretch (alcohol) 3200 - 3600 (broad) 3320 (broad)
N-H Stretch (amine) 3300 - 3500 (two bands) -
C-H Stretch (aromatic) 3000 - 3100 3075
C-H Stretch (aliphatic) 2850 - 3000 2965, 2885

, 1500 - 1550 (asymmetric),
N-O Stretch (nitro) ) 1532, 1358
1330 - 1370 (symmetric)

C=C Stretch (aromatic) 1450 - 1600 1608, 1508, 1430

Table 4: Predicted Mass Spectrometry Data for 2-Amino-1-(2-nitrophenyl)ethanol.

Analysis Type Predicted Value
Molecular Formula CsH10N20s3

Molecular Weight 182.18 g/mol

Predicted [M+H]* 183.0764

Key Fragmentation Pattern Loss of H20, NH3, NO:2

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.
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o Pulse Program: Standard single-pulse sequence.

o Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

13C NMR Acquisition:
o Spectrometer: 100 MHz or corresponding frequency for the tH field strength.
o Pulse Program: Proton-decoupled pulse sequence.

o Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024 or more scans.

. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the sample with dry KBr powder and press into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: Scan range of 4000-400 cm~1, resolution of 4 cm~1, and an accumulation of
16-32 scans.

. Mass Spectrometry (MS)

Sample Introduction: Depending on the ionization method, the sample can be introduced
directly via a probe, or as the eluent from a gas or liquid chromatograph.

lonization: Electrospray ionization (ESI) is suitable for polar molecules like amino alcohols.

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass
and elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study
fragmentation patterns.
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Alternative and Complementary Analytical
Techniques

While NMR, IR, and MS are foundational, other techniques can provide further structural
validation, particularly for chiral molecules.

o X-ray Crystallography: This technique can provide the absolute three-dimensional structure
of a molecule if a suitable single crystal can be grown. It is the gold standard for structural
determination.

o Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral
molecules and determining their absolute configuration by comparing the experimental
spectrum to that of a known standard or to theoretical predictions.

» High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This
chromatographic technique can be used to separate enantiomers, thus confirming the
chirality of the molecule and determining its enantiomeric purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the
correlation between the molecular structure and its expected spectroscopic signals.
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Spectroscopic Analysis Workflow for Structure Validation
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Caption: Workflow for the synthesis, purification, and spectroscopic validation of an organic
compound.
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Structure-Spectra Correlation for 2-Amino-1-(2-nitrophenyl)ethanol
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Caption: Key structural features of 2-Amino-1-(2-nitrophenyl)ethanol and their corresponding
expected spectroscopic signals.

 To cite this document: BenchChem. [Spectroscopic Validation of 2-Amino-1-(2-
nitrophenyl)ethanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1644463#spectroscopic-analysis-validation-of-2-
amino-1-2-nitrophenyl-ethanol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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